molecular formula C35H53BO2 B1313294 2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 302554-81-0

2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1313294
M. Wt: 516.6 g/mol
InChI Key: VOASJDUTCQKQLE-UHFFFAOYSA-N
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Description

“2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C31H45BO2 . It is related to 9,9-Dioctylfluorene-2,7-diboronic acid, which has the molecular formula C29H44B2O4 .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, 2-Bromo-7-iodifluorene was converted to ((7-bromo-9H-fluoren-2-yl)ethynyl)(tert-butyl) dimethylsilane via a typical Sonogashira Reaction . Further steps involved the introduction of the octyl group to the C-9 position of the fluorene and the removal of the protected-TMS group .


Molecular Structure Analysis

The molecular structure of “2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” involves a fluorene core with octyl groups at the 9,9-positions and a dioxaborolane group at the 2-position . Related compounds such as ethyl 2-(9,9-dioctyl-9H-fluoren-2-yl)benzoate have been reported to contain multiple bonds, rotatable bonds, aromatic bonds, and rings of various sizes .

Scientific Research Applications

Polymerization and Synthesis of Polyfluorenes

One of the primary applications of this compound is in the chain-growth polymerization for synthesizing polyfluorenes. Yokoyama et al. (2007) demonstrated that using this compound in a palladium-catalyzed polycondensation via the Suzuki–Miyaura coupling reaction results in well-defined polyfluorenes with narrow molecular weight distributions (Yokoyama et al., 2007).

Photoluminescence and Electronic Properties

This compound is also crucial in the synthesis of various polymers with significant photoluminescent properties. Hu et al. (2010) synthesized a pyrene-based blue fluorescent molecule using a similar compound, indicating potential applications in organic light-emitting diodes (Hu et al., 2010). Liu et al. (2007) investigated its use in creating polymers with high thermal stability and efficient color-stable blue emission, which is promising for display applications (Liu et al., 2007).

Organic Solar Cell Applications

Meena et al. (2018) utilized a similar compound in the synthesis of copolymers suitable for organic solar cell (OSC) applications. These copolymers exhibited narrow optical band gaps and high thermal stability, making them appropriate for OSC applications (Meena et al., 2018).

properties

IUPAC Name

2-(9,9-dioctylfluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H53BO2/c1-7-9-11-13-15-19-25-35(26-20-16-14-12-10-8-2)31-22-18-17-21-29(31)30-24-23-28(27-32(30)35)36-37-33(3,4)34(5,6)38-36/h17-18,21-24,27H,7-16,19-20,25-26H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOASJDUTCQKQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(CCCCCCCC)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H53BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467116
Record name 2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

302554-81-0
Record name 2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302554-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
27
Citations
Q Zhu, ZM Png, T Lin, XJ Loh, T Tang, J Xu - ChemPlusChem, 2021 - Wiley Online Library
A series of novel 2,6‐functionalized azulene molecules Azu1‐3 with varied fluorene substituents at the 1‐ and 3‐positions of azulene as well as at the 5’‐position of 2‐thiophene group …
M Kuik, GJAH Wetzelaer, JG Laddé… - Advanced Functional …, 2011 - Wiley Online Library
The effect of on‐chain ketone defects on the charge transport of the polyfluorene derivative poly(9,9‐dioctylfluorene) (PFO) is investigated. Using MoO 3 as ohmic hole contact, the hole …
Number of citations: 53 onlinelibrary.wiley.com
K Tsurui, M Murai, SY Ku, CJ Hawker… - Advanced Functional …, 2014 - Wiley Online Library
Two libraries of random conjugated polymers are presented that incorporate varying ratios of regioisomeric azulene units connected via the 5‐membered or 7‐membered ring in …
Number of citations: 67 onlinelibrary.wiley.com
Z Feng, P Tao, L Zou, P Gao, Y Liu, X Liu… - … Applied Materials & …, 2017 - ACS Publications
Real-time monitoring of the contents of molecular oxygen (O 2 ) in tumor cells is of great significance in early diagnosis of cancer. At the same time, the photodynamic therapy (PDT) …
Number of citations: 85 pubs.acs.org
L Hu, Y Zhang, T Guo, L Ying, J Xiong, W Yang… - Dyes and Pigments, 2019 - Elsevier
An effective synthetic route for preparation of oligo(fluorene-co- dibenzothiophene-S,S-dioxide)s (trimer SOF2, pentamer SOF4, heptamer SOF6 and nonamer SOF8) based on meta- or …
Number of citations: 9 www.sciencedirect.com
F Guo, M Zhang, S Zhao, L Hu, B Xiao, L Ying… - Dyes and Pigments, 2022 - Elsevier
In this work, a series of blue chromophores containing PAH core with different conjugation lengths and end-capped with diphenylamine were developed and introduced into PPF …
Number of citations: 5 www.sciencedirect.com
A Tsyrenova, AL Tomlinson, R Shinar, J Shinar - J. Mater. Chem, 2016 - core.ac.uk
Four new cross-conjugated small molecules based on a central benzo [1, 2-d: 4, 5-d0] bisoxazole moiety possessing semi-independently tunable HOMO and LUMO levels were …
Number of citations: 0 core.ac.uk
AL Capodilupo, E Fabiano, L De Marco… - The Journal of …, 2016 - ACS Publications
Three new metal-free organic dyes with the [1]benzothieno[3,2-b]benzothiophene (BTBT) π-bridge, having the structure donor-π-acceptor (D-π-A) and labeled as 19, 20 and 21, have …
Number of citations: 58 pubs.acs.org
Y Wang, H Tan, Y Liu, C Jiang, Z Hu, M Zhu, L Wang… - Tetrahedron, 2010 - Elsevier
To improve the opto-physics, electroluminescence, and dispersibility of iridium (III) complexes in polymer light-emitting devices, we synthesized and characterized two red-emitting …
Number of citations: 25 www.sciencedirect.com
J Yu, M Xiao, H Tan, W Zhu - Thin Solid Films, 2016 - Elsevier
Two europium(III) complexes of Tfl-PIPEu(TTA) 3 and PIPEu(TTA) 3 (Tfl = alkyltrifluorene, PIP = phenyl-1H-imidazo[4,5-f] [1,10]phenanthroline, TTA = 2-thenoyltrifluoroacetone) were …
Number of citations: 4 www.sciencedirect.com

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